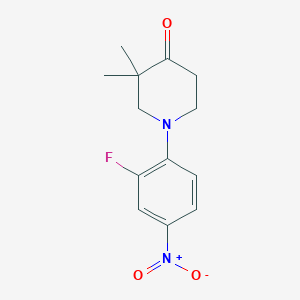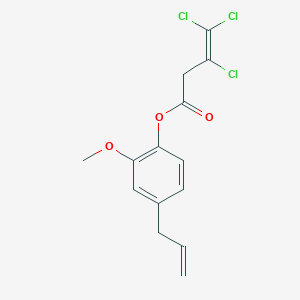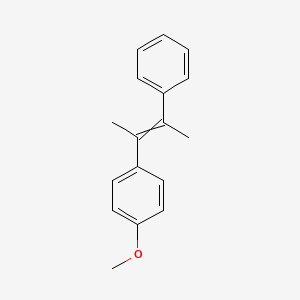
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is an organic compound with the molecular formula C16H18O It is a derivative of benzene, featuring a methoxy group and a phenylbutenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene typically involves the alkylation of 1-methoxy-4-bromobenzene with 3-phenylbut-2-en-2-yl magnesium bromide (Grignard reagent). The reaction is carried out in anhydrous ether under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using reagents like potassium permanganate.
Reduction: The phenylbutenyl group can be reduced to a phenylbutyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 1-Methoxy-4-(3-phenylbut-2-en-2-one)benzene.
Reduction: 1-Methoxy-4-(3-phenylbutyl)benzene.
Substitution: 1-(Substituted group)-4-(3-phenylbut-2-en-2-yl)benzene.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in inflammatory processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Signal Transduction: Modulates signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar structure but with a methyl group instead of a phenyl group.
1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group, which imparts different chemical properties.
Uniqueness
The presence of the phenylbutenyl group in this compound makes it unique, as it provides distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
875246-18-7 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-methoxy-4-(3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C17H18O/c1-13(15-7-5-4-6-8-15)14(2)16-9-11-17(18-3)12-10-16/h4-12H,1-3H3 |
Clave InChI |
QTROCSZXSOXSMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
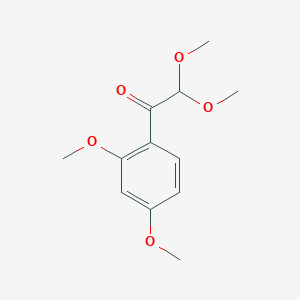
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
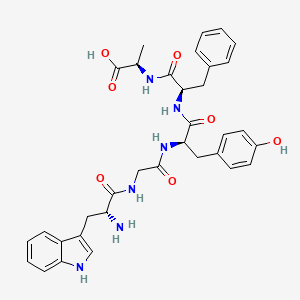
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
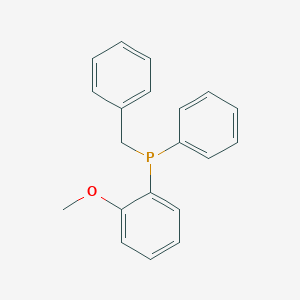
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
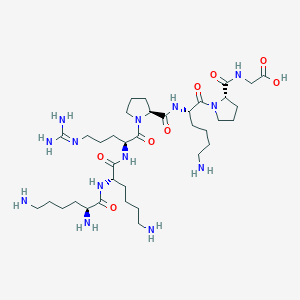
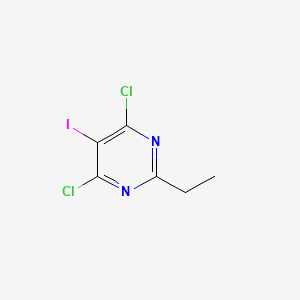
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
